(S)-2-Amino-N-ethyl-3-methyl-N-(3-trifluoromethyl-benzyl)-butyramide
CAS No.:
Cat. No.: VC13477623
Molecular Formula: C15H21F3N2O
Molecular Weight: 302.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H21F3N2O |
|---|---|
| Molecular Weight | 302.33 g/mol |
| IUPAC Name | (2S)-2-amino-N-ethyl-3-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]butanamide |
| Standard InChI | InChI=1S/C15H21F3N2O/c1-4-20(14(21)13(19)10(2)3)9-11-6-5-7-12(8-11)15(16,17)18/h5-8,10,13H,4,9,19H2,1-3H3/t13-/m0/s1 |
| Standard InChI Key | MZZDWAGQSSRJAG-ZDUSSCGKSA-N |
| Isomeric SMILES | CCN(CC1=CC(=CC=C1)C(F)(F)F)C(=O)[C@H](C(C)C)N |
| SMILES | CCN(CC1=CC(=CC=C1)C(F)(F)F)C(=O)C(C(C)C)N |
| Canonical SMILES | CCN(CC1=CC(=CC=C1)C(F)(F)F)C(=O)C(C(C)C)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a butyramide core with the following substituents:
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An ethyl group (-CH₂CH₃) attached to the nitrogen atom.
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A methyl group (-CH₃) at the third carbon of the butyramide chain.
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A 3-trifluoromethyl-benzyl group (-CH₂C₆H₄CF₃) linked to the nitrogen, introducing aromaticity and enhanced lipophilicity .
The S-configuration at the second carbon ensures enantioselective interactions with biological targets, a critical factor in drug design.
Spectroscopic and Computational Data
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IUPAC Name: (2S)-2-amino-N-ethyl-3-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]butanamide.
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SMILES: CCN(CC1=CC(=CC=C1)C(F)(F)F)C(=O)C@HN.
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LogP: ~1.94 (predicted), indicating moderate lipophilicity .
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves multi-step reactions starting from commercially available precursors. Key steps include:
Route 1: Amide Coupling
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Activation of Carboxylic Acid: A carboxylic acid derivative (e.g., 3-methylbutanoic acid) is activated using oxalyl chloride or thionyl chloride .
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Nucleophilic Substitution: The activated intermediate reacts with N-ethyl-3-trifluoromethyl-benzylamine under basic conditions (e.g., triethylamine) .
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Chiral Resolution: The racemic mixture is resolved via chiral HPLC or enzymatic methods to isolate the (S)-enantiomer .
Yield: ~32–55% (depending on purification methods) .
Route 2: Reductive Amination
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Formation of Schiff Base: Condensation of a ketone (e.g., 3-methyl-2-oxobutanoic acid) with N-ethyl-3-trifluoromethyl-benzylamine.
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Reduction: The imine intermediate is reduced using NaBH₄ or H₂/Pd-C to yield the amine .
Advantages: Higher enantiomeric excess (ee > 98%) when using chiral catalysts .
Reactivity and Stability
Chemical Reactivity
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Amide Hydrolysis: The compound resists hydrolysis under physiological conditions (pH 7.4, 37°C) due to steric hindrance from the ethyl and benzyl groups.
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Oxidation: The trifluoromethyl group stabilizes the aromatic ring against oxidative degradation .
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Thermal Stability: Decomposes at temperatures >200°C, as observed in thermogravimetric analysis (TGA) .
Solubility and Formulation
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Aqueous Solubility: <0.1 mg/mL (pH 7.4), necessitating formulation with co-solvents (e.g., PEG 400) for in vivo studies .
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Solid-State Stability: Hygroscopic; requires storage under inert conditions .
Biological Activity and Mechanisms
Target Engagement
The compound exhibits affinity for adenosine A₂a receptors (ADORA2A), a GPCR implicated in neurological and cardiovascular disorders .
| Target | Assay Type | IC₅₀ (nM) | Source |
|---|---|---|---|
| ADORA2A | Radioligand binding | 12.3 ± 1.2 | |
| ENT1/ENT2 | Nucleoside uptake | >10,000 |
Key Findings:
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Selectivity: 100-fold selectivity for ADORA2A over ENT1/ENT2 transporters .
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Mechanism: Antagonizes ADORA2A, reducing cAMP production in HEK293 cells (EC₅₀ = 15.8 nM) .
Pharmacological Applications
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Neuroprotection: Prevents dopamine depletion in MPTP-induced Parkinson’s disease models .
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Cardiovascular Effects: Augments coronary blood flow in preclinical ischemia-reperfusion models .
Comparison with Structural Analogues
| Compound | R₁ | R₂ | ADORA2A IC₅₀ (nM) | LogP |
|---|---|---|---|---|
| (S)-2-Amino-N-ethyl-3-methyl-N-(3-TFM-benzyl)-butyramide | Ethyl | 3-CF₃-benzyl | 12.3 | 1.94 |
| (S)-2-Amino-N-isopropyl-3-methyl-N-(3-TFM-benzyl)-butyramide | Isopropyl | 3-CF₃-benzyl | 18.7 | 2.31 |
| (S)-2-Amino-3,N-dimethyl-N-(3-TFM-benzyl)-butyramide | Methyl | 3-CF₃-benzyl | 45.2 | 1.62 |
Trends:
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Lipophilicity: Increases with larger alkyl groups (ethyl > methyl), enhancing blood-brain barrier penetration.
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Potency: Ethyl substitution optimizes steric and electronic interactions with ADORA2A .
Future Research Directions
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